molecular formula C13H23NO3 B330609 5-(Cyclooctylamino)-5-oxopentanoic acid

5-(Cyclooctylamino)-5-oxopentanoic acid

Cat. No.: B330609
M. Wt: 241.33 g/mol
InChI Key: WHAIQKAGTPUTNS-UHFFFAOYSA-N
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Description

5-(Cyclooctylamino)-5-oxopentanoic acid is a derivative of 5-oxopentanoic acid, featuring a cyclooctylamino group (-NH-cyclooctyl) at the 5-position. The compound combines a carboxylic acid moiety with a ketone group and a bulky cycloaliphatic amine, making it structurally distinct from simpler 5-oxopentanoic acids.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

5-(cyclooctylamino)-5-oxopentanoic acid

InChI

InChI=1S/C13H23NO3/c15-12(9-6-10-13(16)17)14-11-7-4-2-1-3-5-8-11/h11H,1-10H2,(H,14,15)(H,16,17)

InChI Key

WHAIQKAGTPUTNS-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)CCCC(=O)O

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key properties of 5-(Cyclooctylamino)-5-oxopentanoic acid with other 5-oxopentanoic acid derivatives:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes Reference ID
5-(Cyclooctylamino)-5-oxopentanoic acid Cyclooctylamino ~283.4 (estimated) Not reported Potential ligand for metal chelation
5-(Cyclohexylamino)-5-oxopentanoic acid Cyclohexylamino 241.3 Not reported Intermediate in peptide synthesis
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 5-Methylthiophene 212.3 105–107 Synthetic intermediate in organic chemistry
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl 210.2 Not reported Studied in hydroboration reactions
MeCOSAR (Sarcophagine ligand) Hexaazabicycloicosane 555.8 Not reported PET imaging (copper-64/61 chelation)
5-(t-Butoxy)-4-(20-oxoicosanamido)-... t-Butyl, long-chain acyl 583.85 Not reported Lipidated building block for bioconjugation

Key Observations:

  • Cycloaliphatic vs. Aromatic Substituents: Cyclohexyl/cyclooctyl groups increase lipophilicity compared to aryl or heteroaryl substituents (e.g., thiophene or fluorophenyl), impacting membrane permeability in bioactive compounds .
  • Functional Group Diversity: NHS esters (e.g., in ) and tetrazine derivatives () enable click chemistry applications, whereas sarcophagine ligands () prioritize metal coordination .

Analytical and Spectral Data

  • NMR Shifts: 5-(5-Methyl-2-thienyl)-5-oxopentanoic acid (): δ 7.54 (d, thiophene CH), 2.54 (s, CH₃). Cyclohexyl Derivatives (): Cyclohexyl protons typically appear as broad multiplets at δ 1.2–2.0. Cyclooctylamino Analog: Expected δ 3.0–3.5 for NH and cycloalkane protons, with downfield shifts due to electron-withdrawing ketone .
  • Mass Spectrometry : MeCOSAR () and sarcophagine ligands show high molecular weights (>500 g/mol), while aryl derivatives (e.g., 5-(4-fluorophenyl)-) exhibit simpler fragmentation patterns .

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